molecular formula C19H20BrNO2 B11357006 5-bromo-3-(2-ethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2-ethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11357006
M. Wt: 374.3 g/mol
InChI Key: VSYPEIGYSBFMGN-UHFFFAOYSA-N
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Description

5-Bromo-3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Bromo-3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Bromoindole: A simpler indole derivative with bromine substitution.

    2-Ethoxyphenyl derivatives: Compounds with similar ethoxyphenyl groups.

Uniqueness

5-Bromo-3-[(2-ethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

5-bromo-3-[(2-ethoxyphenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C19H20BrNO2/c1-3-21-17-10-9-14(20)12-15(17)16(19(21)22)11-13-7-5-6-8-18(13)23-4-2/h5-10,12,16H,3-4,11H2,1-2H3

InChI Key

VSYPEIGYSBFMGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=CC=C3OCC

Origin of Product

United States

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